AP1510
Description
Properties
Molecular Formula |
C66H86N4O16 |
|---|---|
Molecular Weight |
1191.426 |
IUPAC Name |
(1R,1'R)-((((Ethane-1,2-diylbis(azanediyl))bis(2-oxoethane-2,1-diyl))bis(oxy))bis(3,1-phenylene))bis(3-(3,4-dimethoxyphenyl)propane-1,1-diyl) (2S,2'S)-bis(1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate) |
InChI |
InChI=1S/C66H86N4O16/c1-11-65(3,4)59(73)61(75)69-35-15-13-23-49(69)63(77)85-51(29-25-43-27-31-53(79-7)55(37-43)81-9)45-19-17-21-47(39-45)83-57(71)41-67-33-34-68-42-58(72)84-48-22-18-20-46(40-48)52(30-26-44-28-32-54(80-8)56(38-44)82-10)86-64(78)50-24-14-16-36-70(50)62(76)60(74)66(5,6)12-2/h17-22,27-28,31-32,37-40,49-52,67-68H,11-16,23-26,29-30,33-36,41-42H2,1-10H3/t49-,50?,51+,52?/m0/s1 |
InChI Key |
VITFSWPMZIUXSY-UQXUAMGCSA-N |
SMILES |
O=C(OC1=CC([C@H](OC([C@H]2N(C(C(C(C)(C)CC)=O)=O)CCCC2)=O)CCC3=CC=C(OC)C(OC)=C3)=CC=C1)CNCCNCC(OC4=CC(C(OC(C5N(C(C(C(C)(C)CC)=O)=O)CCCC5)=O)CCC6=CC=C(OC)C(OC)=C6)=CC=C4)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AP1510; AP 1510; AP-1510 |
Origin of Product |
United States |
Molecular Mechanisms and Biological Interactions of Ap1510
AP1510 as a Synthetic Bivalent Ligand for FK506-Binding Protein 12 (FKBP12)
This compound is a wholly synthetic, cell-permeable bivalent ligand primarily designed to bind to human FK506-Binding Protein 12 (FKBP12). wikipedia.orgfishersci.ca Unlike natural product dimerizers such as FK1012 (a semisynthetic derivative of FK506), this compound belongs to a class of readily synthesized compounds, offering greater adaptability for chemical modification. wikipedia.org Its design incorporates two monomeric pipecolyl α-ketoamide subunits linked together, allowing it to simultaneously bind two molecules of FKBP12. wikipedia.orgfishersci.ca This characteristic makes this compound an exceptionally potent and versatile tool for inducing protein dimerization in various experimental contexts. wikipedia.orgwikipedia.org
Stoichiometry and Conformational Dynamics of this compound-Mediated FKBP12 Dimerization
The interaction between this compound and FKBP12 exhibits a defined stoichiometry. Each molecule of this compound is capable of binding to two copies of the FKBP12 ligand-binding domain. fishersci.ca This 1:2 (this compound:FKBP12) binding ratio is fundamental to its mechanism of action, as it facilitates the precise association of two FKBP12 molecules. While direct detailed conformational dynamics of FKBP12 upon this compound binding are not extensively described in the provided literature, the bivalent nature of this compound is inherently designed to bring two FKBP12 domains into close proximity. This induced proximity is the key functional outcome, leading to the dimerization of FKBP12 fusion proteins and subsequent activation of downstream events. fishersci.ca The efficacy of synthetic dimerizers like this compound can be significantly influenced by the engineering of the linker connecting the monomeric subunits, suggesting that the spatial arrangement and flexibility imparted by the linker play a role in optimizing the FKBP-FKBP proximity. wikipedia.org
Mechanisms of Action: Induced Proximity and Cross-linking of FKBP Fusion Proteins
The primary mechanism of action of this compound revolves around chemically induced proximity and subsequent cross-linking of FKBP fusion proteins. By binding simultaneously to two FKBP12 domains, this compound effectively brings together proteins that have been genetically engineered to contain these FKBP domains. wikipedia.orgfishersci.cafishersci.ca This induced association, or dimerization, can trigger a variety of cellular events that are naturally regulated by inducible protein-protein interactions. wikipedia.org
Key applications and demonstrations of this mechanism include:
Activation of Signal Transduction Pathways: this compound can activate intracellular signaling cascades. For instance, it has been successfully used to induce apoptosis by dimerizing engineered Fas proteins wikipedia.org. It can also activate signaling from various receptor tyrosine kinases, including c-kit and epidermal growth factor receptor (EGFR). wikipedia.orgfishersci.ca
Regulation of Gene Transcription: this compound can control the activity of bipartite transcription factors. By fusing DNA-binding domains and activation domains to FKBP, this compound can promote their interaction, leading to dimerizer-dependent expression of a target gene. wikipedia.orgabcam.comnih.gov
Modulation of Cell Adhesion and Spreading: this compound-induced dimerization or oligomerization of chimeric proteins, such as Platelet Endothelial Cell Adhesion Molecule (PECAM)-1 fused with FKBP domains, has been shown to markedly increase cell adherence and spreading, demonstrating its utility in dissecting integrin function. nih.gov
The process of cross-linking is central to these applications, as this compound physically bridges the FKBP fusion proteins, thereby initiating or modulating their biological functions. wikipedia.orgnih.govwikipedia.orgfishersci.ca
Competitive Inhibition by Monomeric FKBP Ligands in this compound-Driven Systems
A crucial aspect of this compound-driven systems is their susceptibility to competitive inhibition by monomeric FKBP ligands. This feature provides a means to modulate or reverse the dimerization event, offering valuable control for experimental and potential therapeutic applications. wikipedia.org
Studies have demonstrated that the induction of gene expression mediated by this compound can be competitively inhibited by monomeric FKBP ligands such as FK506 and Compound 5 (the monomeric precursor of this compound). wikipedia.orgwikipedia.org This competitive antagonism supports the proposed mechanism where this compound's activity relies on its bivalent binding to FKBP domains. When monomeric ligands are present, they compete with this compound for binding to the individual FKBP sites, thereby reducing the effective dimerization induced by this compound. wikipedia.orgwikipedia.org
The inhibitory potencies of these monomeric ligands correlate with their affinities for FKBP. For instance, FK506 exhibits a significantly higher affinity for FKBP (K_D of approximately 0.4 nM) compared to Compound 5 (K_D of 10–20 nM). wikipedia.org This difference in affinity is reflected in their inhibitory concentrations, as shown in the table below:
Table 1: Competitive Inhibition of this compound-Mediated Gene Expression
| Inhibitor | Affinity for FKBP (K_D) | IC50 for this compound-induced SEAP expression |
| FK506 | ~0.4 nM wikipedia.org | ~6 nM wikipedia.orgwikipedia.org |
| Compound 5 (this compound monomer) | 10–20 nM wikipedia.org | >300-fold higher than FK506 (~1.8 µM) wikipedia.orgwikipedia.org |
The ability to actively reverse dimerization using competitive monomers like FK506 is valuable for kinetic analysis of dimerizer-induced events and provides a mechanism for precise temporal control over protein interactions in biological systems. wikipedia.org
Ap1510 Enabled Methodologies for Modulating Cellular Processes in Research
Precision Regulation of Gene Expression Systems
Spatiotemporal Regulation of Target Gene Expression
AP1510 has been effectively utilized to achieve inducible control over target gene expression in both transiently and stably transfected cell lines wikipedia.orgwikidata.orgnih.gov. The methodology typically involves engineering eukaryotic transcription factors by fusing their DNA-binding domains and activation domains to FKBP nih.gov. Upon the addition of this compound, these FKBP fusion proteins are induced to interact, reconstituting a functional transcription factor complex that drives the expression of a desired target gene nih.gov.
Research findings demonstrate the high efficiency of this compound in this application. For instance, studies have reported several hundred-fold induction of reporter gene expression, such as secreted alkaline phosphatase (SEAP), in response to this compound treatment nih.gov. The specificity of this induction is further supported by observations that monomeric FKBP ligands, like FK506, can competitively inhibit this compound-induced gene activation, confirming the proposed dimerization-dependent mechanism wikidata.orgnih.gov. Furthermore, the design of synthetic dimerizers, including this compound, has shown that the length of the linker connecting the monomeric units is crucial for biological activity, with this compound possessing an optimized 10-atom linker nih.gov. This inducible gene expression system, enabled by this compound, provides a robust platform for investigating the dynamics of gene regulation in various cellular contexts.
Table 1: Representative Data on this compound-Induced Gene Expression
| System | Target Gene/Reporter | Induction Method | Observed Effect | Citation |
| Engineered Cells | Reporter Gene (e.g., SEAP) | This compound-induced FKBP fusion protein dimerization | Several hundred-fold induction of expression | nih.gov |
Integration with Targeted DNA-Binding Domain Technologies (e.g., Zinc Finger Nucleases)
Targeted DNA-binding domain technologies, such as Zinc Finger Nucleases (ZFNs), represent advanced tools for precise genome editing. ZFNs are artificial restriction enzymes composed of a customizable zinc finger DNA-binding domain fused to a non-specific DNA-cleavage domain, typically derived from the FokI endonuclease genetherapynet.comnih.govnih.gov. The DNA-cleavage activity of ZFNs is dependent on the dimerization of their FokI nuclease domains, which introduces double-strand breaks at specific genomic locations genetherapynet.comresearchgate.netberkeley.edu. These breaks are then repaired by endogenous cellular DNA repair pathways, leading to targeted mutagenesis or gene replacement genetherapynet.com.
While this compound is a powerful tool for inducing protein dimerization, direct published integration of this compound to control ZFN activity is not explicitly detailed in the provided search results. However, the principle of inducible control is highly relevant to ZFN technology. For instance, studies have explored the use of inducible ZFNs where their expression or activity is controlled by specific triggers, such as the HIV-1 Tat protein or heat shock nih.govufl.edu. Conceptually, a system leveraging this compound's dimerization capabilities could be designed to regulate ZFN activity. By fusing FKBP domains to ZFN components, this compound could potentially enable chemically induced dimerization of ZFNs, thereby providing precise temporal control over their DNA cleavage activity. This approach would allow researchers to activate genome editing only when desired, minimizing off-target effects and enhancing the specificity of genomic modifications.
Manipulation of Protein Localization and Compartmentalization
This compound-enabled dimerization offers a sophisticated means to manipulate the subcellular localization and compartmentalization of proteins, providing insights into how protein assembly and spatial organization influence cellular functions nih.gov. The formation of multiprotein signaling complexes and the precise subcellular localization of receptors are critical mechanisms by which cells achieve spatial and temporal regulation of their processes nih.gov.
Inducible Control of Cellular Phenotypes in Model Systems
This compound's ability to induce protein dimerization has been extensively applied to achieve inducible control over various cellular phenotypes in diverse model systems, offering a powerful approach for investigative studies.
Programmed Induction of Apoptosis
One significant application of this compound is the programmed induction of apoptosis. This is achieved by engineering fusion proteins that carry the intracellular signaling domain of the Fas receptor, a key mediator of programmed cell death, along with FKBP domains wikipedia.orgwikidata.org. Upon the addition of this compound, these engineered Fas proteins undergo regulated oligomerization, which effectively reconstitutes the caspase-8 activation scaffold, a crucial step in initiating the apoptotic cascade wikipedia.orgwikidata.orgfishersci.ca.
This compound has been shown to potently activate Fas signaling, leading to robust induction of apoptosis wikipedia.orgwikidata.org. Beyond Fas, this compound has also been used to induce apoptosis by activating downstream effector caspases, such as caspase-1 and caspase-3, in prostate cancer cells wikipedia.org. Furthermore, research utilizing this compound has elucidated interactions between proteins like cryopyrin and ASC that contribute to apoptosis citeab.com. This precise control over cell death pathways makes this compound an invaluable tool for studying the mechanisms of apoptosis and for developing novel therapeutic strategies.
Controlled Modulation of Cell Proliferation
This compound also enables the controlled modulation of cell proliferation, a fundamental cellular process whose dysregulation is a hallmark of various diseases, including cancer researchgate.netnih.gov. Studies have shown that this compound can induce a dose-dependent stimulation of cell proliferation thermofisher.comuni.lu. This effect is often mediated through the activation of engineered ErbB receptors, a family of receptor tyrosine kinases known to play critical roles in cell growth and division google.comthermofisher.comuni.lu.
Upon this compound treatment, induced ErbB1 and ErbB2 homodimers activate downstream signaling pathways, including the Erk2 and Akt pathways, which are central to regulating cell proliferation google.comuni.lu. The ability to precisely control these proliferative signals with a chemical inducer like this compound provides a valuable experimental system for dissecting the molecular pathways that govern cell cycle progression and for identifying potential targets for therapeutic intervention.
Table 2: Effects of this compound on Cellular Phenotypes
| Phenotype | Mechanism of Action | Observed Effect | Citation |
| Apoptosis | Induces oligomerization of Fas fusion proteins, activating caspase-8 | Potent induction of programmed cell death | wikipedia.orgwikidata.orgfishersci.ca |
| Cell Proliferation | Activates ErbB receptor homodimers, leading to Erk2/Akt pathway activation | Dose-dependent stimulation of cell proliferation | google.comthermofisher.comuni.lu |
Investigative Studies of Cell Transformation
This compound has proven instrumental in investigative studies of cell transformation, particularly in understanding the mechanisms underlying cancer development. A notable application involves its use with MCF10A.B2 cells, which are mammary epithelial cells engineered to express a chimeric ErbB2 receptor fishersci.canih.govinvivochem.cnnih.gov. Activation of this chimeric ErbB2 receptor by this compound induces the formation of multiacinar structures that phenotypically resemble Ductal Carcinoma In Situ (DCIS), an early stage of breast cancer fishersci.ca.
Further research has demonstrated that the co-overexpression of p130Cas and subsequent activation of ErbB2 with this compound can confer invasive properties to three-dimensional mammary acini, mimicking aspects of metastatic progression fishersci.cainvivochem.cn. Moreover, studies have shown that this compound-induced ErbB1 homodimers can promote foci formation, and ErbB2 homodimers exhibit an even higher capacity for this, highlighting their role in cellular transformation google.comuni.lu. This compound has also been used to investigate the involvement of phosphatidic acid in ErbB2 signaling and cell transformation, as well as to show how the loss of cell polarity proteins can synergize with ErbB2 activation to promote invasive behavior nih.govnih.gov. These studies underscore this compound's utility in dissecting the complex molecular events that drive cellular transformation and invasion.
Advanced Research Applications and Methodological Enhancements Utilizing Ap1510
Development of Chemogenetic Tools for Real-Time Protein Dynamics
Chemogenetics refers to the use of engineered proteins that are controlled by specific small molecules. AP1510 is a cornerstone of this field, allowing researchers to manipulate protein interactions and observe their downstream consequences in real-time within living cells.
One of the powerful applications of this compound is in bimolecular fluorescence complementation (BiFC) assays, which are used to visualize protein-protein interactions. The SplitFAST (Fluorescence-Activating and absorption-Shifting Tag) system is a prime example of this integration. researchgate.net In this system, the FAST protein is split into two non-fluorescent fragments. These fragments are then fused to two proteins of interest, which themselves are fused to the FKBP domain.
The operating principle of the this compound-inducible SplitFAST system is as follows:
Two proteins of interest are genetically fused to separate, non-functional fragments of the FAST protein (N-FAST and C-FAST).
Each of these fusion proteins also incorporates an FKBP domain.
In the absence of this compound, the fusion proteins remain separate, and no fluorescence is observed.
Upon the addition of this compound, the small molecule binds to the FKBP domains, inducing their dimerization. researchgate.net
This dimerization brings the N-FAST and C-FAST fragments into close proximity, allowing them to reconstitute a functional FAST protein.
The reconstituted FAST protein can then bind to a fluorogenic dye, resulting in a detectable fluorescent signal that signifies the interaction of the proteins of interest.
A key advantage of using this compound in the SplitFAST system is the ability to study the dynamics of protein interactions with high temporal resolution. The association of the protein complex can be initiated at a specific time by adding this compound. Furthermore, the reversibility of this system can be demonstrated by introducing a competing molecule, such as rapamycin (B549165), which dissociates the this compound-induced FKBP homodimers, leading to a loss of fluorescence. researchgate.net This allows for the real-time monitoring of both the formation and dissociation of protein assemblies. researchgate.net
| Component | Role in this compound-Inducible SplitFAST System |
| This compound | Chemical inducer of dimerization; brings FKBP domains together. |
| FKBP Domain | Fused to proteins of interest; dimerization is induced by this compound. |
| SplitFAST Fragments | Fused to proteins of interest; reconstitute a fluorescent protein upon dimerization. |
| Fluorogenic Dye | Binds to the reconstituted FAST protein to produce a fluorescent signal. |
Applications in Synthetic Biology and Bioengineering Research
Synthetic biology aims to design and construct new biological parts, devices, and systems. This compound serves as a critical component in the creation of user-defined cellular behaviors and functions.
This compound is instrumental in the construction of inducible genetic circuits, where gene expression is controlled by an external chemical signal. pnas.org This is typically achieved by creating a bipartite transcription factor that is activated by this compound-induced dimerization. pnas.org
The design of such a circuit involves:
A DNA-binding domain (DBD) , such as Gal4, which is fused to an FKBP domain.
A transcriptional activation domain (AD) , such as p65, which is also fused to an FKBP domain.
A reporter gene under the control of a promoter containing the upstream activating sequence (UAS) for the DBD.
In the "off" state, the DBD and AD are separate and cannot initiate transcription. When this compound is introduced, it dimerizes the FKBP domains, bringing the DBD and AD into proximity. This reconstituted transcription factor can then bind to the promoter and drive the expression of the reporter gene. This system allows for dose-dependent and reversible control of gene expression. Notably, this compound has been shown to be a potent inducer of transcription in both transiently and stably transfected cells, with an effective concentration in the nanomolar range. pnas.org
| Circuit Component | Function |
| This compound | Activates the genetic circuit by inducing dimerization. |
| DBD-FKBP Fusion | Binds to a specific DNA sequence in the promoter region. |
| AD-FKBP Fusion | Recruits the transcriptional machinery to initiate gene expression. |
| Reporter Gene | Its expression is controlled by the inducible genetic circuit. |
Preclinical Research Paradigms for Gene and Cell Therapy Development
The precise control afforded by this compound is highly valuable in the development of safer and more effective gene and cell therapies.
Conditional gene expression is a key goal in gene therapy to ensure that therapeutic genes are only active at the desired time and location. The this compound-FKBP system provides a framework for developing such conditional systems. By placing a therapeutic gene under the control of an this compound-inducible promoter, its expression can be regulated by the administration of the small molecule. This approach has significant potential for increasing the safety and efficacy of gene therapies by allowing for tunable and reversible activation of the therapeutic payload.
In the realm of cell therapy, particularly with Chimeric Antigen Receptor (CAR)-T cells, precise control over the activity of the engineered cells is crucial to mitigate potential side effects. This compound can be used to create "ON-switch" CAR-T cells, where the signaling components of the CAR are separated and linked with FKBP domains. nih.gov
In this design:
The antigen-binding domain and the transmembrane domain are part of one protein chain.
The intracellular signaling domains (e.g., CD3ζ) are on a separate protein chain, which also contains an FKBP domain.
The antigen-binding portion also contains an FKBP domain.
Experimental Approaches and Analytical Techniques in Ap1510 Mediated Research
Biochemical and Molecular Assays for Functional Characterization
Imaging Techniques for Live-Cell Protein Dynamics and Localization
AP1510 serves as a crucial tool in live-cell imaging studies, allowing researchers to observe and analyze protein dynamics and localization in real-time. By leveraging its ability to induce protein dimerization, this compound enables the controlled clustering of engineered proteins, making it possible to visualize their subsequent cellular behaviors. This approach is particularly valuable for deciphering complex protein-protein interactions and their spatiotemporal regulation within living biological systems.
The methodology typically involves fusing a protein of interest to an FKBP domain. Upon the addition of this compound, the FKBP-fused proteins dimerize, leading to changes in their localization, conformation, or interaction with other cellular components. These induced dynamics can then be monitored using various advanced imaging techniques. Fluorescence microscopy, often employing fluorescently tagged proteins (such as those labeled with Green Fluorescent Protein (GFP) variants or SNAP-tags), is a common method for visualizing these events wikidata.orgthermofisher.comnih.gov. For instance, researchers have utilized this compound to induce the homodimerization of chimeric HER2-FKBP proteins in live cells. This allowed for the direct observation of HER2 signaling dynamics and changes in its localization, providing insights into receptor activation and downstream pathway engagement abcam.com.
The application of this compound in conjunction with live-cell imaging techniques offers several advantages, including the ability to track protein movement, assess the formation and dissociation of protein complexes, and determine the precise subcellular compartments where these events occur. This provides a dynamic and comprehensive understanding of cellular processes that is not achievable with fixed-cell assays.
Quantitative Analysis of Concentration-Dependent Effects in Experimental Systems
The effects mediated by this compound are inherently concentration-dependent, a characteristic that necessitates rigorous quantitative analysis in experimental systems. Researchers meticulously evaluate the dose-response relationship to determine the optimal concentrations required to elicit specific biological outcomes and to understand the compound's potency and efficacy.
Quantitative analysis typically involves exposing cells or experimental systems to a range of this compound concentrations and measuring the resulting cellular response. This data is then used to construct dose-response curves, from which key pharmacological parameters such as the maximally effective concentration (Emax) and half-maximal inhibitory concentration (IC50) for competitive inhibitors can be determined.
For example, studies investigating the regulation of gene expression have demonstrated that the induction of secreted alkaline phosphatase (SEAP) expression by this compound is concentration-dependent guidetopharmacology.orgtocris.com. Furthermore, the ability of monomeric FKBP ligands, such as FK506 and Compound 5 (a monomeric precursor of synthetic dimerizers), to competitively inhibit this compound-induced gene activation has been quantitatively assessed. As shown in Table 1, FK506 exhibited a significantly lower IC50 value compared to Compound 5, indicating its higher potency as a competitive inhibitor guidetopharmacology.orgtocris.com.
| Inhibitor | IC50 Value (nM) | Affinity for FKBP (KD) (nM) | Fold Higher Affinity vs. Compound 5 | Reference |
| FK506 | ~6 | 0.4 | 25-50 | guidetopharmacology.orgtocris.com |
| Compound 5 | >1800 | 10-20 | 1 (baseline) | guidetopharmacology.orgtocris.com |
Note: IC50 values represent the concentration of inhibitor required to achieve 50% inhibition of this compound-induced SEAP expression. Affinity (KD) values for FKBP are provided for comparison.
Another notable application of quantitative analysis involves the study of signaling pathways. This compound has been shown to potently activate the mitogen-activated protein kinase (MAPK) pathway, specifically inducing ERK1/2 phosphorylation, in a concentration-dependent manner when used to homodimerize HER2-FKBP proteins. This quantitative understanding of this compound's concentration-dependent effects is critical for designing experiments, interpreting results, and advancing the development of inducible biological systems.
Comparative Analysis and Future Directions in Ap1510 Based Research
Comparison of AP1510 with Other Synthetic and Natural Product Dimerizers (e.g., FK1012, Rapamycin (B549165) Analogs)
Chemically induced dimerization (CID) systems utilize small molecules to bring engineered proteins into proximity, thereby modulating their function abcam.com. This compound stands as a key synthetic dimerizer, offering distinct advantages when compared to other established agents such as FK1012 and rapamycin analogs.
FK1012: FK1012 is a semisynthetic dimer derived from FK506, a natural product pnas.org. Like this compound, FK1012 functions by simultaneously binding to two molecules of FKBP12, promoting the dimerization of FKBP-containing fusion proteins pnas.org. While effective in numerous applications, FK1012 is characterized by its large and complex molecular structure, which presents challenges for chemical modification and optimization pnas.org. In comparative studies, this compound has demonstrated greater potency than FK1012 in certain contexts, exhibiting half-maximal activity at approximately 6 nM for inducible transcriptional activation pnas.org. Furthermore, while both this compound and FK1012 induce reversible proliferative effects, FK1012-driven proliferation has been observed to persist for several days after drug withdrawal, requiring significantly higher concentrations of FK506 (a competitive inhibitor) to reverse compared to this compound-mediated effects ufrgs.br.
Rapamycin Analogs (Rapalogs): Rapamycin, a natural macrolide, functions as an asymmetric dimerizer. Unlike this compound and FK1012, which induce homodimerization by binding two identical FKBP12 domains, rapamycin facilitates heterodimerization by binding to one FKBP12 molecule and one FKBP-rapamycin binding (FRB) domain of the mammalian target of rapamycin (mTOR). This distinct mechanism allows for the inducible association of two different fusion proteins. Rapamycin and its analogs (rapalogs), such as AP21967, are widely utilized for controlling heterodimeric interactions. Notably, rapamycin can also be employed to dissociate this compound-induced FKBP homodimers, providing a mechanism for "turning off" this compound-mediated interactions.
The table below summarizes key comparative aspects of this compound, FK1012, and Rapamycin:
| Dimerizer Compound | Origin/Type | Primary Dimerization Mode | Target Binding Domains | Potency/Complexity Notes | Reversibility/Control Notes |
| This compound | Synthetic | Homodimerization | FKBP12 | Highly potent, versatile, simpler structure than FK1012 rcsb.orgpnas.org | Reversible; can be reversed by rapamycin ufrgs.br |
| FK1012 | Semisynthetic | Homodimerization | FKBP12 | Effective but large and complex, difficult to modify pnas.org | Reversible, but effects may persist longer; less easily inhibited by FK506 than this compound ufrgs.br |
| Rapamycin | Natural Product | Heterodimerization | FKBP12 and FRB | Potent, forms asymmetric complex | Used for reversible control, can dissociate this compound-induced dimers |
Advancements in Dimerizer System Specificity and Reversibility
Significant advancements have been made in enhancing the specificity and reversibility of dimerizer systems, including those utilizing this compound.
Enhanced Specificity: A key innovation for improving specificity is the "bump-and-hole" strategy. This approach involves engineering a steric "bump" into the synthetic ligand (e.g., AP1903) that prevents its binding to wild-type FKBP12. Concurrently, a complementary "hole" mutation (e.g., F36V) is introduced into the FKBP12 fusion protein, allowing the "bumped" ligand to bind exclusively to the engineered FKBP12 mutant. This strategy ensures that the dimerizer system selectively targets only the engineered proteins, minimizing off-target interactions with endogenous FKBP12.
Improved Reversibility: The reversibility of chemically induced dimerization is crucial for precise temporal control over biological processes. This compound-mediated dimerization is inherently reversible, allowing for the disengagement of protein interactions upon removal or competition with a monomeric ligand ufrgs.br. Furthermore, the ability of rapamycin to competitively dissociate this compound-induced FKBP homodimers provides an additional layer of control for turning off the dimerization event. Beyond simple ligand removal, "reverse dimerization" systems have been developed. In these systems, protein aggregation or interaction is the default state, and a "solubilizer" small molecule is used to disrupt these interactions. This complements traditional inducible dimerization and allows for rapid and reversible changes in protein aggregation state or biological activity, offering a versatile approach for controlling cellular processes. For inducible gene expression, systems like Precise Integration of Inducible Transcriptional Elements (PrIITE) have demonstrated full reversibility of gene expression, with dynamics influenced by the number of integrated inducible elements and the inducer dosage.
Emerging Applications of this compound in Complex Biological Systems
This compound's potent and versatile nature has led to its application in a broad spectrum of complex biological systems, extending beyond its initial uses in basic protein dimerization studies rcsb.org.
Control of Cell Fate and Signal Transduction: this compound has been instrumental in engineering cytokine receptors to precisely control cell fate. It effectively activates signaling from various receptor tyrosine kinases, including c-kit and epidermal growth factor receptor (EGFR/ErbB1) rcsb.org. Studies have shown that this compound treatment can induce tyrosine phosphorylation of ErbB1 and ErbB2 homodimers and activate downstream signaling pathways, such as those involving Erk2 and Akt phosphorylation. This capability allows researchers to dissect specific signaling cascades by selectively activating receptor homodimers without interference from endogenous receptor activity.
Regulation of Gene Expression: this compound is widely used for inducible gene expression, mediating the formation of nuclear hetero-oligomers between DNA-binding domains and transcriptional activation domains rcsb.orgpnas.org. This allows for the precise, ligand-dependent control over gene transcription in engineered cells rcsb.orgpnas.org.
Cancer Research and Therapeutic Development: In cancer biology, this compound has been employed to study the role of HER2 homodimerization in breast cancer progression. Research has shown that this compound-induced HER2 homodimerization activates the MAPK pathway, and that the therapeutic antibody trastuzumab can specifically inhibit this homodimer-mediated cell growth and Erk1/2 phosphorylation. This highlights this compound's utility in understanding specific signaling mechanisms relevant to cancer. Furthermore, this compound has been used to investigate invasive phenotypes in transformed mammary epithelial cells by conditionally activating ErbB2, providing insights into breast cancer onset and progression.
Extracellular Vesicle (EV) Cargo Loading: A novel application involves using this compound in reversible drug-inducible systems to control the loading of cargo into extracellular vesicles. By triggering the interaction between a cargo of interest and the EV marker CD63, this compound facilitates the precise packaging of therapeutic molecules into EVs for potential delivery applications.
Chimeric Antigen Receptor (CAR)-T Cell Therapies: this compound acts as a ligand inducer in inducible chimeric signaling molecules, enabling sustained and modulated control over CAR-T cell activation. This offers a promising avenue for enhancing the safety and efficacy of CAR-T cell immunotherapies by providing external control over T cell expansion and function.
Conceptual and Methodological Innovations for Enhanced Inducible Control
The field of chemically induced dimerization continues to evolve, with ongoing conceptual and methodological innovations aimed at achieving even finer and more robust inducible control.
Refined Chemically Induced Proximity (CIP) Systems: The underlying principle of CID systems, bringing proteins into proximity with a small molecule, is continuously being refined abcam.com. Innovations focus on developing new chemical scaffolds and linker designs to optimize binding affinity, kinetics, and cell permeability, thereby enhancing the efficiency and responsiveness of the dimerization event abcam.com.
Precise Genomic Integration: Methodological advancements, such as the Precise Integration of Inducible Transcriptional Elements (PrIITE) system, address challenges associated with random integration of inducible gene elements. By enabling the targeted integration of defined numbers of transactivator and inducible gene elements at specific genomic loci, PrIITE systems achieve absolute control over gene expression, reducing "leakiness" and allowing for effective induction at lower, less cytotoxic inducer concentrations.
Development of "OFF-Switch" Systems: Complementing traditional "ON-switch" dimerization, the development of "reverse dimerization" or "OFF-switch" systems provides a critical tool for disassembling protein complexes or inactivating protein functions. These systems, where protein association is the default and a small molecule induces dissociation, offer a versatile means for rapid, reversible control over cellular processes, including protein secretion and trafficking.
Tunable and Multi-Input Control: Future directions include the development of more sophisticated inducible systems that allow for tunable and multi-input control over biological functions. This involves engineering systems that can respond to different chemical inducers, or varying concentrations of a single inducer, to achieve graded or combinatorial control over cellular pathways. Such innovations are crucial for mimicking the complexity of natural biological regulation and for developing advanced gene and cell therapies. The integration of systems biology approaches, which focus on understanding complex biological processes by analyzing interactions and dynamics, will further drive the design and optimization of these sophisticated inducible control systems.
Q & A
Q. How can researchers determine the optimal concentration of AP1510 for studying NF-κB activation?
Methodological Answer:
- Conduct dose-response experiments by treating cells with this compound across a range of concentrations (e.g., 0–100 nM) and measure NF-κB activation via luciferase reporter assays or phosphorylation analysis of IKKβ.
- Calculate the EC50 value (half-maximal effective concentration) using nonlinear regression models. Include controls (e.g., untreated cells, vehicle-only groups) to account for baseline activity.
- Validate results with independent assays, such as immunofluorescence for NF-κB nuclear translocation .
Q. What experimental protocols are recommended for assessing RICK-IKKβ interactions in this compound-treated cells?
Methodological Answer:
- Use co-immunoprecipitation (Co-IP) to isolate RICK and IKKβ complexes from lysates of this compound-treated cells. Optimize lysis buffer conditions (e.g., inclusion of phosphatase inhibitors) to preserve post-translational modifications.
- Confirm interactions via Western blotting using antibodies specific to RICK and IKKβ. Include negative controls (e.g., IgG isotype antibodies) to rule out nonspecific binding .
Q. How should researchers ensure reproducibility in this compound experiments?
Methodological Answer:
- Document all protocols in detail, including this compound preparation (solvent, stock concentration), cell lines, and incubation times.
- Report statistical parameters (e.g., mean ± SEM, n values) and adhere to guidelines for numerical precision (e.g., avoid excessive decimal places unless justified by instrument sensitivity) .
- Share raw data and processing steps in supplementary materials to enable replication .
Advanced Research Questions
Q. How can contradictory data on this compound’s biphasic effects on NF-κB activation be resolved?
Methodological Answer:
- Apply iterative analysis by repeating experiments under varying conditions (e.g., cell types, incubation durations). Use orthogonal methods (e.g., RNA-seq to assess downstream gene expression alongside luciferase assays).
- Perform pathway inhibition studies (e.g., siRNA knockdown of RICK or IKKβ) to isolate this compound’s specific effects. Cross-reference findings with published models of NF-κB signaling dynamics .
Q. What computational approaches are suitable for modeling this compound’s impact on downstream signaling networks?
Methodological Answer:
- Develop kinetic models using tools like COPASI or MATLAB to simulate this compound’s dose-dependent modulation of RICK-IKKβ binding. Parameterize models with experimental data (e.g., phosphorylation rates from Western blots).
- Validate predictions with in vitro mutagenesis (e.g., RICK ubiquitination-deficient mutants) to test hypothesized mechanisms .
Q. How can this compound findings be integrated into existing NF-κB pathway frameworks while addressing literature gaps?
Methodological Answer:
- Conduct systematic literature reviews to identify conflicting hypotheses (e.g., this compound’s role in inflammatory vs. apoptotic contexts). Use tools like Web of Science Research Assistant to map high-impact studies and citation networks.
- Design hypothesis-driven experiments (e.g., CRISPR-edited cell lines lacking key pathway components) to test integration points. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research directions .
Data Presentation and Analysis
Q. What statistical methods are appropriate for analyzing this compound dose-response data?
Methodological Answer:
Q. How should researchers present this compound-mediated NF-κB activation data in publications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
